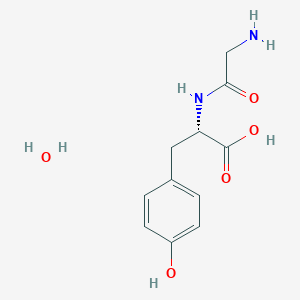

Glycyl-L-tyrosine hydrate

Vue d'ensemble

Description

Glycyl-L-tyrosine, often abbreviated as GlyTyr, is a dipeptide composed of the amino acids glycine and tyrosine. This compound has been the subject of various studies due to its biological significance and potential applications in medicine and biochemistry.

Synthesis Analysis

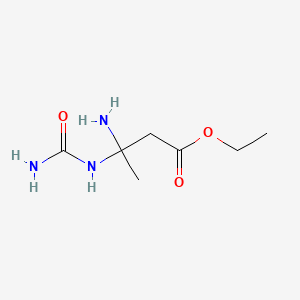

The synthesis of GlyTyr and its derivatives has been explored in several contexts. For instance, GlyTyr has been intercalated into a magnesium–aluminum layered double hydroxide (LDH) to create films for potential use as drug carriers, particularly for skin medicaments . The synthesis of glycyl-aminoacyl-L-tyrosine ethyl esters has also been reported, with these substrates being hydrolyzed into free tripeptides by the enzyme α-chymotrypsin .

Molecular Structure Analysis

The molecular structure of GlyTyr has been determined through various methods. The crystal structure of glycyl-L-tyrosine hydrochloride revealed a nearly planar peptide chain, with the benzene ring of tyrosine rotated and the carboxyl group almost perpendicular to the chain . Additionally, vibrational spectroscopic and structural investigations have provided insights into the conformational behavior of GlyTyr and its dimers, with density functional theory (DFT) calculations identifying preferred conformations and intermolecular interactions .

Chemical Reactions Analysis

GlyTyr can participate in different chemical reactions depending on the environmental conditions. It can act as a substrate or an inhibitor for carboxypeptidase A (CPA), with its reactivity being pH-dependent . Moreover, radiation-induced dimerization of tyrosine and GlyTyr has been observed, leading to the formation of dityrosine and glycyl-dityrosine-glycine in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of GlyTyr have been characterized through various analytical techniques. The intercalation of GlyTyr into LDH galleries has been shown to enhance its chemical stability significantly . The dipeptide's controlled release behavior from LDH films has been demonstrated in vitro, with a high release ratio and no burst release phenomenon . The kinetic behavior of intravenously administered GlyTyr has been studied, showing rapid clearance from plasma and prompt increase in the concentrations of the constituent amino acids .

Applications De Recherche Scientifique

1. Kinetics and Utilization in Parenteral Solutions

Glycyl-L-tyrosine hydrate plays a significant role in parenteral nutrition. A study by Albers et al. (1988) explored the utilization of intravenously administered synthetic dipeptides, including glycyl-L-tyrosine, in healthy subjects. Their results indicated rapid clearance from plasma and a prompt increase in the concentrations of constituent amino acids, suggesting efficient hydrolysis and potential for safe and efficient parenteral use as sources of free amino acids (Albers et al., 1988).

2. Synthesis and Solubility Enhancement

Matsumoto et al. (2021) investigated the synthesis of L-glycyl-L-tyrosine derivatives using an organic-solvent stable PST-01 protease from Pseudomonas aeruginosa PST-01. They focused on enhancing the solubility of amino acids like tyrosine, which generally have low aqueous solubility. Their findings showed that dipeptides like glycyl-L-tyrosine (Gly-Tyr) have high aqueous solubility and can be rapidly degraded into glycine and tyrosine in the human body, making them useful in transfusion materials (Matsumoto et al., 2021).

3. Chemical and Biological Interactions

The chemical and biological interactions of glycyl-L-tyrosine are also a subject of interest. Wu et al. (2011) explored its pH-dependent reactivity in carboxypeptidase-A-catalyzed hydrolysis. They found that glycyl-L-tyrosine can be either a substrate or an inhibitor for carboxypeptidase A, depending on the pH. This study offers insights into the dipeptide's complex behavior in biological systems (Wu et al., 2011).

4. Transport and Metabolism Studies

Research on peptide transport systems in organisms like Neurospora crassa has also been conducted. Wolfinbarger and Marzluf (1975) synthesized glycyl-L-tyrosine to study the specificity, regulation, and properties of oligopeptide transport systems. They observed that transport activity is sensitive to azide and does not result in the accumulation of the intact peptide, highlighting the complex mechanisms of peptide transport and metabolism (Wolfinbarger & Marzluf, 1975).

5. Radioprotection and Radical Formation Studies

Casteleijn et al. (1964) conducted an electron-spin-resonance study on radiation-induced radicals in amino acids and peptides, including glycyl-L-tyrosine. Their work provides insights into the radiation chemistry of these compounds, with implications for understanding radioprotection and radical formation processes (Casteleijn et al., 1964).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTGMUQZDXXXDC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-L-tyrosine hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

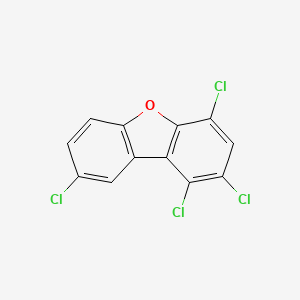

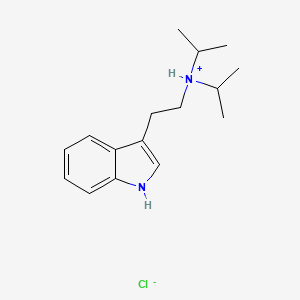

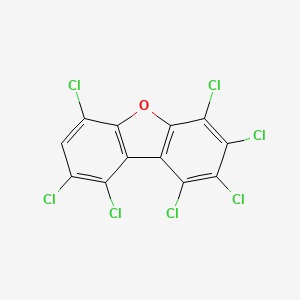

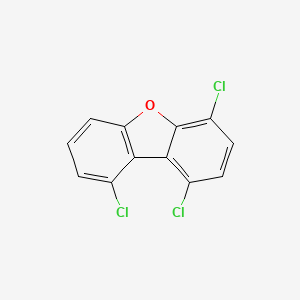

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.